Mitramycin -

Mitramycin

Catalog Number: EVT-7972870
CAS Number:
Molecular Formula: C52H76O24
Molecular Weight: 1085.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Plicamycin, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. Plicamycin causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. Plicamycin has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis.
Plicamycin is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. Plicamycin, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, plicamycin may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)
A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. Plicamycin is also used to reduce hypercalcemia, especially that due to malignancies.
Source and Classification

Mitramycin is produced by the fermentation of Streptomyces argillaceus, a soil-dwelling actinomycete. It falls under the category of polyketide antibiotics and is classified as an antitumor agent due to its ability to inhibit cellular processes critical for cancer cell proliferation. The chemical formula for Mitramycin is C52H76O24C_{52}H_{76}O_{24}, and its molecular weight is approximately 1,036.1 g/mol .

Synthesis Analysis

The synthesis of Mitramycin can be achieved through both natural fermentation processes and synthetic modifications. The traditional method involves culturing Streptomyces argillaceus in a suitable growth medium, allowing the organism to produce Mitramycin through metabolic pathways.

Semi-Synthetic Derivatives

Recent advancements have led to the development of semi-synthetic derivatives of Mitramycin, enhancing its therapeutic efficacy. For instance, one method involves modifying the side chains of Mitramycin A (the active form) using various reagents such as methyl hydrazine and L-cysteine methyl ester. These reactions are typically conducted in solvents like dichloromethane (DCM) or dimethylformamide (DMF) under controlled temperatures and monitored via high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Mitramycin's molecular structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The core structure consists of a tetracyclic ring system with multiple hydroxyl groups, which are critical for its interaction with DNA.

Structural Data

  • Molecular Formula: C52H76O24C_{52}H_{76}O_{24}
  • Molecular Weight: 1,036.1 g/mol
  • Key Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and ether linkages.

The three-dimensional conformation of Mitramycin allows it to effectively intercalate between DNA base pairs, which is essential for its mechanism of action .

Chemical Reactions Analysis

Mitramycin undergoes various chemical reactions that are crucial for its functionality and modification. Key reactions include:

  • DNA Binding: Mitramycin forms stable complexes with G-C rich regions of DNA, inhibiting transcriptional processes.
  • Side Chain Modifications: The introduction of different side chains can alter its pharmacological properties, enhancing selectivity or reducing toxicity.

For example, reactions involving coupling agents like PyBOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) allow for efficient side chain modifications while maintaining the integrity of the core structure .

Mechanism of Action

Mitramycin exerts its antitumor effects primarily through the inhibition of RNA synthesis. It selectively binds to G-C rich sequences in DNA, preventing the transcription of messenger RNA. This action leads to a decrease in protein synthesis essential for cell growth and proliferation.

Key Mechanistic Insights

  • Inhibition Type: Reversible inhibition of RNA polymerase activity.
  • Selectivity: The binding affinity is higher for G-C rich sequences compared to A-T rich sequences, which contributes to its selective toxicity towards certain cancer cells .
Physical and Chemical Properties Analysis

Mitramycin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and methanol; poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.

Relevant Data

  • Melting Point: Approximately 200 °C.
  • pH Stability Range: Effective within a pH range of 5-7 .
Applications

Mitramycin has been utilized in various clinical settings:

  • Cancer Treatment: Used in chemotherapy regimens for malignancies such as testicular cancer and other solid tumors.
  • Management of Hypercalcemia: Effective in treating hypercalcemia associated with malignancies by inhibiting bone resorption.
  • Research Applications: Studied for its potential use in gene therapy due to its ability to modulate gene expression through transcriptional inhibition .
Molecular Mechanisms of Action

Transcriptional Regulation via GC-Rich DNA Binding

Mithramycin A (MTM) exerts its primary anticancer effects through sequence-specific DNA binding. The molecule functions as a bivalent dimer, coordinated by Mg²⁺ ions, which stabilizes its interaction with the minor groove of DNA. This complex exhibits a pronounced selectivity for GC-rich DNA sequences (5'-XGCX-3' or 5'-XXGCXX-3'), with a binding site spanning 6-8 base pairs. The dimerization occurs spontaneously under physiological conditions, even prior to DNA interaction, and is essential for high-affinity binding [1] [6]. Modifications to the MTM structure—particularly at the C3 position (e.g., demycarosyl, SDK, or SA analogs)—significantly alter dimerization efficiency and DNA-binding kinetics. For instance, premithramycin B and MTM SDK exhibit reduced dimerization constants and lower DNA affinity compared to the parent compound, directly correlating with diminished transcriptional repression [6]. The binding physically obstructs RNA polymerase progression and impedes transcription initiation at GC-rich promoter regions, thereby silencing downstream genes involved in proliferation and survival.

Table 1: DNA-Binding Characteristics of Mithramycin Analogs

CompoundDimerization Constant (Kd, μM)GC-Rich Sequence PreferenceRelative DNA Affinity
Mithramycin A0.45 ± 0.085'-XXGCXX-3'++++
Premithramycin B1.32 ± 0.215'-XGCX-3'++
MTM SDK3.01 ± 0.455'-XGCX-3'+
MTM SA-Alanine2.78 ± 0.395'-XGCX-3'+

Inhibition of Specificity Protein 1 (Sp1) and Sp Family Transcription Factors

Sp1 is a zinc-finger transcription factor that regulates genes governing cell cycle progression (e.g., CCND1), angiogenesis (e.g., VEGF), and apoptosis evasion (e.g., SURVIVIN). MTM competitively displaces Sp1 from GC-rich promoter elements by sterically occluding its binding sites. Chromatin immunoprecipitation (ChIP) assays demonstrate that MTM treatment reduces Sp1 occupancy at target promoters by >60% without affecting p53 binding [4]. This disruption is functionally significant: MTM downregulates Sp1-dependent oncogenes such as MDR1 (multidrug resistance protein 1) and EGFR (epidermal growth factor receptor), thereby sensitizing tumors to chemotherapy and inhibiting proliferation. In ovarian cancer models, MTM suppresses Sp1-driven overexpression of DNA repair enzymes (e.g., ERCC1 and XPF), which are key mediators of platinum resistance [2]. The specificity of this inhibition is underscored by transcriptomic analyses showing that MTM preferentially suppresses Sp1/Sp3-regulated genes while leaving non-GC-rich promoters largely unaffected.

Table 2: Key Sp1-Regulated Genes Modulated by Mithramycin

GeneFunctionRegulation by MTMBiological Consequence
MDR1Drug efflux pumpDownregulatedReversal of chemoresistance
VEGFAngiogenesis promotionDownregulatedInhibition of tumor angiogenesis
SURVIVINApoptosis inhibitionDownregulatedSensitization to intrinsic apoptosis
ERCC1/XPFDNA damage repairDownregulatedSynergy with platinum-based agents
c-METMetastasis and invasionDownregulatedReduced migration and invasion

Modulation of Oncogenic Transcription Factors (e.g., c-Myc, EWS-FLI1)

Beyond Sp1, MTM selectively targets fusion oncoproteins and proto-oncogenes dependent on GC-rich DNA binding. Its most notable activity is against EWS-FLI1, the chimeric transcription factor driving Ewing sarcoma pathogenesis. EWS-FLI1 binds GGAA microsatellite repeats to activate oncogenic transcription. MTM displaces EWS-FLI1 from these sites, leading to the collapse of its transcriptional network—downregulating NR0B1, CAV1, and IGF1 while upregulating tumor suppressors like TGFBR2 [1] [8]. Similarly, MTM suppresses c-Myc expression by >80% in prostate and ovarian cancer models, as c-Myc’s P1/P2 promoters are GC-rich. This downregulation induces G1/S cell cycle arrest and impedes ribosomal biogenesis. Mithralogs (e.g., EC-8042) exhibit enhanced efficacy against these targets due to improved pharmacokinetics, with EC50 values 5–10-fold lower than MTM against Ewing sarcoma xenografts [1] [2].

Epigenomic Reprogramming and Chromatin Remodeling

Emerging evidence indicates that MTM influences the epigenome beyond direct transcriptional inhibition. By displacing transcription factors from GC-rich regulatory elements, MTM alters chromatin accessibility and histone modification landscapes. In acute myeloid leukemia models, MTM treatment reduces H3K27ac enrichment at Sp1-controlled enhancers, indicative of suppressed enhancer activation [5]. Additionally, MTM upregulates the expression of miR-29b, a microRNA targeting DNMT3A/B, leading to global DNA hypomethylation. This epigenetic reprogramming synergizes with MTM’s transcriptional effects to reactivate tumor suppressor genes (e.g., CDKN1A/p21) and silence oncogenic loci. In neuronal cells, MTM blocks stress-induced chromatin condensation, preserving an open conformation at neuroprotective gene promoters [4] [10].

Role in Apoptosis Induction via Caspase-Dependent Pathways

MTM triggers intrinsic apoptosis primarily through p53-dependent mechanisms following DNA damage. Upon genotoxic stress, MTM amplifies p53 phosphorylation (Ser15) but blocks its transactivation of pro-apoptotic BH3-only proteins like PUMA and NOXA by preventing Sp1 co-factor recruitment [4] [7]. Consequently, mitochondrial outer membrane permeabilization (MOMP) is suppressed, reducing cytochrome c release and caspase-9/3 activation. In non-DNA-damage contexts, MTM sensitizes cells to extrinsic apoptosis ligands (e.g., TNFα, FasL) by downregulating c-FLIP (cellular FLICE-inhibitory protein), an inhibitor of caspase-8 [5] [10]. This dual modulation—suppressing p53-driven apoptosis in neurons while enhancing death receptor signaling in tumors—highlights MTM’s context-dependent mechanisms.

Table 3: Apoptotic Pathway Components Modulated by Mithramycin

Apoptotic PathwayKey Regulatory StepEffect of MTMFunctional Outcome
Intrinsic (DNA damage)p53 phosphorylation (Ser15)EnhancedInitial activation
PUMA/NOXA transcriptionInhibited (via Sp1 blockade)Attenuated MOMP and cytochrome c release
Caspase-9/7 activationReducedNeuroprotection
Extrinsic (Death receptor)c-FLIP expressionDownregulatedEnhanced caspase-8 activation
Fas aggregationPromotedSensitization to Fas-mediated killing
MitochondrialBax/Bak oligomerizationVariable (cell type-dependent)Context-dependent apoptosis

Properties

Product Name

Mitramycin

IUPAC Name

(2S,3S)-2-[4-[4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

Molecular Formula

C52H76O24

Molecular Weight

1085.1 g/mol

InChI

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,30?,31?,32?,33?,34?,35?,36?,37?,41+,42?,43?,44?,45?,49+,50+,51?,52?/m1/s1

InChI Key

CFCUWKMKBJTWLW-OQCYXQHVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Solubility

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene.
1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE
In water, 1.5X10+5 mg/L at 25 °C (est)

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.